molecular formula C8H8Cl2O6 B2513554 (3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate CAS No. 1173168-92-7

(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate

Cat. No. B2513554
CAS RN: 1173168-92-7
M. Wt: 271.05
InChI Key: WXQRCZYCGISTAS-GQNXIQCSSA-N
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Description

“(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate” is a type of chloroformate, which are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid . Most chloroformates are colorless, volatile liquids that degrade in moist air .


Synthesis Analysis

Chloroformates are used as reagents in organic chemistry . For example, a novel synthesis of diversely substituted 2-(furan-3-yl)acetates via palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide has been developed .


Molecular Structure Analysis

The molecular structure of chloroformates, including “(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate”, can be analyzed using various chemical structure databases .


Chemical Reactions Analysis

Chloroformates react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .


Physical And Chemical Properties Analysis

Most chloroformates are colorless, volatile liquids that degrade in moist air .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Stereoselective Anti-Aldol Route The compound (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, closely related to the chemical , has been synthesized through a stereoselective anti-aldol route, playing a crucial role as a high affinity P2-ligand. This synthesis involves an ester-derived titanium enolate, marking its significance in the domain of HIV protease inhibitors (Ghosh, Li, & Perali, 2006).

Asymmetric One-Pot Synthesis Another notable synthesis is the asymmetric one-pot synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This compound is a pivotal building block for various HIV protease inhibitors, including darunavir. The process utilizes furan and Cbz-protected glycol aldehyde, highlighting its importance in medical chemistry and drug development (Sevenich et al., 2017).

Efficient Synthesis for HIV Protease Inhibitor Candidates A highly efficient synthesis method has been developed for racemic hexahydrofuro[2,3-b]furan-3-ol using a lanthanide catalyst. This method is crucial for the synthesis of various furo[2,3-b]furan derivatives and supports the production of HIV protease inhibitor candidates, showcasing its potential in pharmaceutical manufacturing (Yu et al., 2007).

Applications in Organic Chemistry

Multicomponent Synthesis of Bifurans The compound has been used in a multicomponent synthesis method to produce highly functionalized 2,2′-bifurans. This showcases its role in organic synthesis, providing new pathways for the creation of complex organic structures (Sayahi et al., 2015).

Condensation Reaction in Organic Synthesis The compound has also been involved in condensation reactions, leading to the synthesis of 1-Oxo-4-chlorocarbonyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane. This reflects its utility in creating complex organic molecules, further broadening its applications in organic chemistry (Wang & Huang, 2000).

Mechanism of Action

The reaction of chloroformates is proposed to proceed via a substitution nucleophilic internal mechanism .

Future Directions

The future directions of research on chloroformates could involve further exploration of their reactivity and potential applications in organic chemistry .

properties

IUPAC Name

[(3R,6R)-6-carbonochloridoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O6/c9-7(11)15-3-1-13-6-4(16-8(10)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5?,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQRCZYCGISTAS-GQNXIQCSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)OC(=O)Cl)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2C(O1)[C@@H](CO2)OC(=O)Cl)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate

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